

# An In-depth Technical Guide to the Spectral Data of 3-(Benzyloxy)phenol

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## Compound of Interest

Compound Name: 3-(Benzyloxy)phenol

Cat. No.: B189647

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This technical guide provides a comprehensive overview of the spectral data for **3-(Benzyloxy)phenol**, also known as resorcinol monobenzyl ether. The information presented is intended to support research, development, and quality control activities involving this compound.

## Spectroscopic Data

The following tables summarize the key spectral data for **3-(Benzyloxy)phenol**, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectral Data of **3-(Benzyloxy)phenol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.44 - 7.31	m	-	5H	Ar-H (Benzyl group)
7.18	t	8.1	1H	Ar-H
6.58	dd	8.1, 2.3	1H	Ar-H
6.52	t	2.3	1H	Ar-H
6.47	dd	8.1, 2.3	1H	Ar-H
5.05	s	-	2H	-OCH <sub>2</sub> -
4.85	s (br)	-	1H	-OH

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and may exchange with D<sub>2</sub>O.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectral Data of **3-(Benzyloxy)phenol**

Chemical Shift ( $\delta$ ) ppm	Assignment
159.4	Ar-C-O (Ether)
157.9	Ar-C-OH
136.9	Ar-C (Quaternary, Benzyl)
130.2	Ar-C-H
128.7	Ar-C-H (Benzyl)
128.1	Ar-C-H (Benzyl)
127.6	Ar-C-H (Benzyl)
108.1	Ar-C-H
107.5	Ar-C-H
102.4	Ar-C-H
70.1	-OCH <sub>2</sub> -

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectral Data of **3-(Benzyloxy)phenol**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3350 (broad)	O-H stretch	Phenolic -OH
~3030	C-H stretch	Aromatic
~2920	C-H stretch	Aliphatic (-CH <sub>2</sub> -)
~1600, 1500	C=C stretch	Aromatic ring
~1250	C-O stretch	Aryl ether
~1150	C-O stretch	Phenolic
~740, 690	C-H bend	Aromatic (out-of-plane)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **3-(Benzyloxy)phenol**

m/z	Interpretation
200	[M] <sup>+</sup> (Molecular Ion)
107	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of benzyl group)
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Benzyl cation)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

[1]

- Sample Preparation: Approximately 5-10 mg of **3-(Benzyloxy)phenol** is dissolved in about 0.6 mL of a deuterated solvent, commonly deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>), in a 5 mm NMR tube.[1]
- Internal Standard: Tetramethylsilane (TMS) is usually used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
- Data Acquisition:
  - For <sup>1</sup>H NMR, a standard pulse program is used. Data is often reported with chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed. Chemical shifts (δ) are reported in ppm.

- **Data Processing:** The raw data is processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

- **Sample Preparation:** A small amount of the solid **3-(Benzyloxy)phenol** is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- **Data Presentation:** The data is typically presented as a plot of transmittance (%) or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

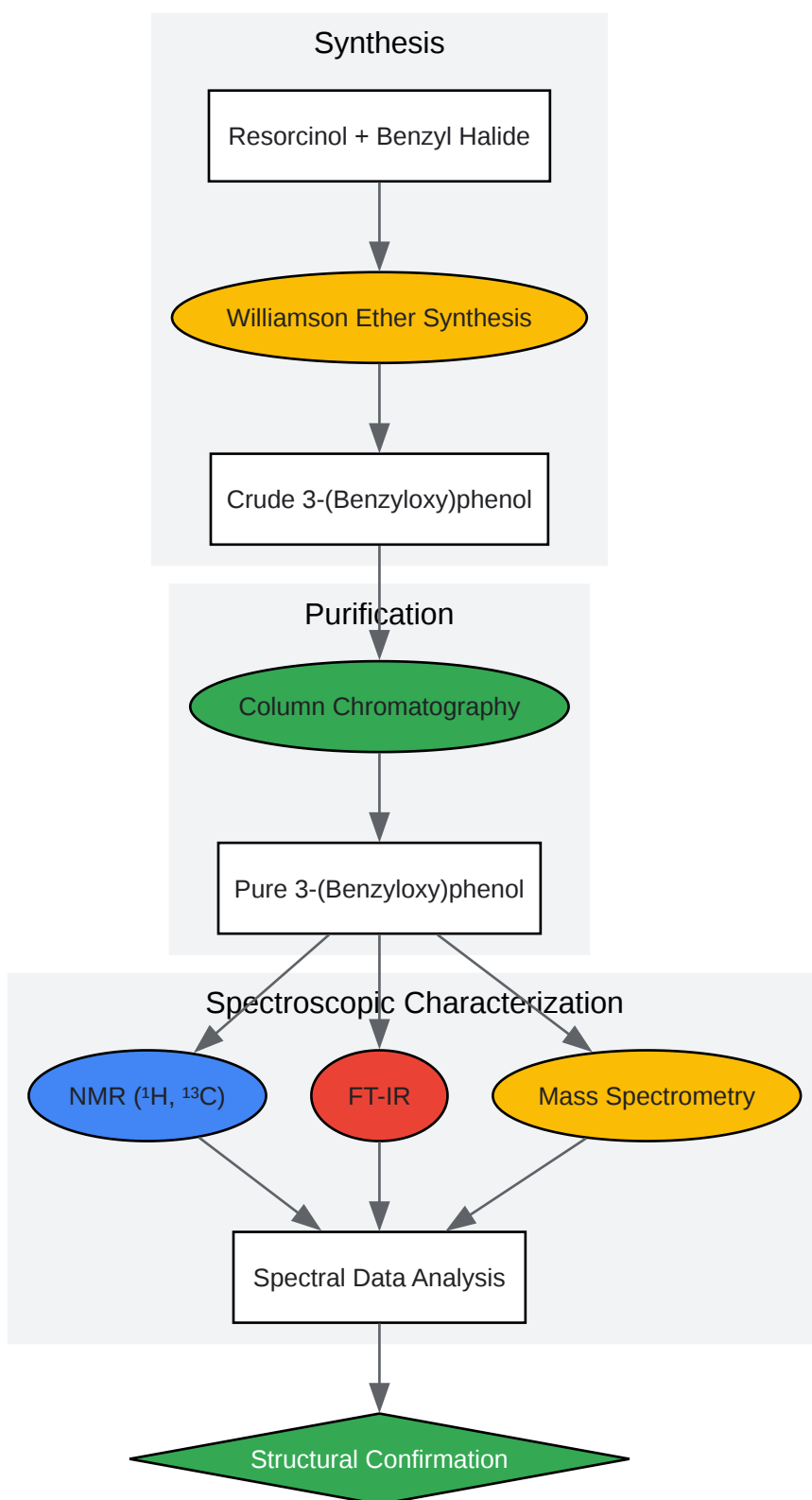
Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source.

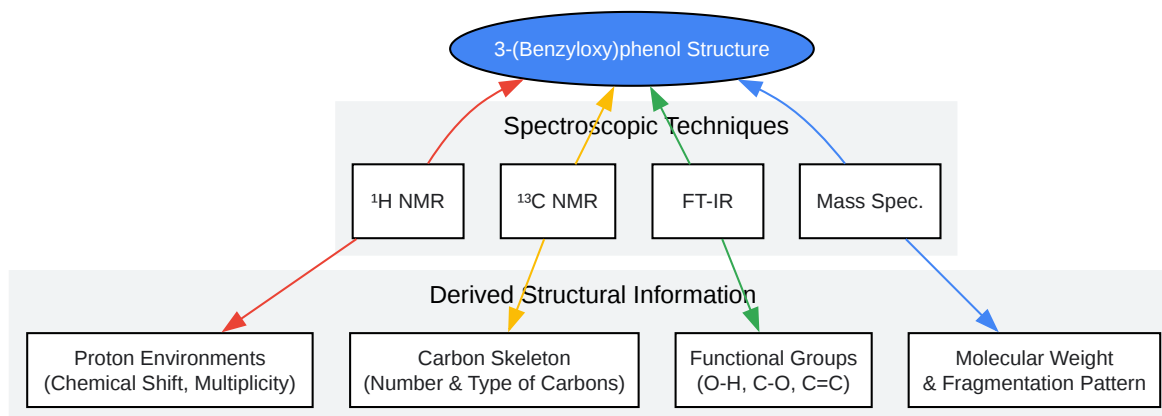
- **Sample Introduction:** The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus  $m/z$ .

## Visualizations

## Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **3-(Benzyloxy)phenol**.





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## References

- 1. rsc.org [rsc.org]
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